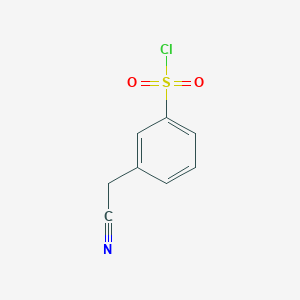

3-(Cyanomethyl)benzene-1-sulfonyl chloride

Description

3-(Cyanomethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyanomethyl (-CH2CN) substituent at the 3-position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in sulfonamide formation, due to the electrophilic nature of the -SO2Cl group. The cyanomethyl group confers unique electronic and steric properties, enhancing reactivity toward nucleophiles.

Propriétés

IUPAC Name |

3-(cyanomethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVGOWVIEWCNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorosulfonylation of 3-(Cyanomethyl)benzene Precursors

The most direct and commonly used method to prepare 3-(Cyanomethyl)benzene-1-sulfonyl chloride is through chlorosulfonylation of the corresponding aromatic compound bearing a cyanomethyl substituent at the meta-position relative to the sulfonyl chloride group.

Flow Chemistry Approach Using SO2–MeCN and CuCl2 Catalysis

- Procedure : A flow chemistry method has been developed where a solution of the aromatic precursor (e.g., 3-(cyanomethyl)benzene) is reacted with sulfur dioxide in acetonitrile (SO2–MeCN complex) and a catalytic amount of copper(II) chloride (CuCl2) in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride (BTEAC).

- Reagents :

- SO2–MeCN (sulfur dioxide complex in acetonitrile)

- CuCl2 (catalyst)

- tert-Butyl nitrite (tBuONO) as a nitrosating agent

- BTEAC as phase transfer catalyst

- Conditions :

- Flow rates controlled precisely (e.g., 0.3 mL/min for SO2–MeCN solution)

- Reaction temperature maintained in ice/water bath and room temperature coils

- Back pressure regulator at 100 psi for controlled reaction environment

- Outcome :

- The sulfonyl chloride is formed in high yields (up to 95%) after filtration through a short silica plug

- The process allows continuous production with throughput around 2 g/h

- Advantages :

- High purity and yield

- Scalable continuous flow process

- Mild reaction conditions reducing side reactions

- Reference : This method was demonstrated for related compounds such as 2-cyano-3-methyl-benzenesulfonyl chloride and is applicable to similar substrates.

Halogenation of Sulfonic Acid or Sulfonate Precursors

Another classical approach involves converting the corresponding sulfonic acid or sulfonate salt of 3-(cyanomethyl)benzene to the sulfonyl chloride using halogenating agents.

Use of Thionyl Chloride or Sulfuryl Chloride in Presence of Dimethylformamide (DMF)

- Procedure : The sulfonic acid or its sodium salt is reacted with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in the presence of a catalytic amount of dimethylformamide (DMF).

- Reagents :

- Thionyl chloride or sulfuryl chloride as chlorinating agents

- Dimethylformamide (DMF) as catalyst to activate chlorinating agent

- Conditions :

- Reaction typically carried out under reflux or controlled heating

- DMF is used in stoichiometric or catalytic amounts (at least one mol per mol of sulfonic acid)

- Mechanism :

- DMF reacts with SOCl2 to form a Vilsmeier-type intermediate that facilitates chlorination of the sulfonic acid

- Outcome :

- Efficient conversion of sulfonic acid to sulfonyl chloride

- Yields are generally good, but dependent on substrate purity and reaction control

- Notes :

- This method is widely applicable for aromatic sulfonyl chlorides with electron-withdrawing substituents such as cyano groups

- Caution required due to the reactive and corrosive nature of reagents

- Reference : Detailed in US Patent 2888486A describing aromatic sulfonyl chloride preparation using halogenating agents and dimethyl amides.

Alternative Synthetic Routes and Notes

- Sulfonyl Azide and Sulfonyl Fluoride Formation : The sulfonyl chloride intermediate can be further transformed into sulfonyl azides or sulfonyl fluorides by passing its solution through functionalized monoliths containing azide or fluoride groups, respectively, under mild flow conditions.

- Purification : The crude sulfonyl chloride is typically purified by filtration through silica gel plugs or recrystallization depending on scale and purity requirements.

- Yields and Purity : Yields are generally high (>90%) with purity exceeding 95% when using controlled flow methods or optimized batch halogenation.

Summary Table of Preparation Methods

Research Findings and Analysis

- The flow chemistry approach offers significant advantages in terms of scalability, safety, and environmental impact by minimizing hazardous reagent handling and allowing precise control of reaction parameters.

- The use of copper(II) chloride as a catalyst and tert-butyl nitrite as a nitrosating agent facilitates the efficient generation of sulfonyl chlorides from aromatic precursors bearing cyano substituents.

- The classical batch method using thionyl chloride and DMF remains a robust alternative, especially for laboratories lacking flow equipment, but requires strict control of reaction conditions due to exothermicity and reagent toxicity.

- The presence of the electron-withdrawing cyanomethyl group influences the reactivity and stability of intermediates, often enhancing the electrophilicity of the sulfonyl chloride product, which is beneficial for subsequent synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyanomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used, often in the presence of a Lewis acid catalyst like FeBr3.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution with amines.

Nitro and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Applications De Recherche Scientifique

3-(Cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound used in the synthesis of various organic molecules with potential biological activities . It's used as a building block in the creation of complex molecules for drug discovery and materials science .

Methods of Preparation

- Environmentally Friendly Method A method for preparing sulfonyl chloride involves oxidation and chlorination of N-chlorosuccinimide under acidic conditions using S-alkyl isothiourea salt as a raw material . This method uses readily available materials, is easy to handle, and does not produce toxic by-products, making it suitable for large-scale industrial production. The resulting compound can be used as an organic matter, dye, antibacterial agent, or raw material for plant growth regulators .

- From Isothiocyanatobenzene Sulfonyl chlorides can be synthesized starting from isothiocyanatobenzenes. This involves reacting sodium ethoxide and cyanamide in ethanol, followed by the addition of the isothiocyanatobenzene. The mixture is stirred, then iodomethane is added, and the reaction is further stirred under reflux and at room temperature to yield phenylcarbamimidothioic acid methyl esters .

Examples of Applications

- Antimicrobial Agents Sulfonyl chloride derivatives have been explored for their antimicrobial properties. For instance, 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive bacterial strains and C. albicans .

- Herbicides Sulfonyl chlorides are used in the synthesis of sulfonanilides, which exhibit herbicidal activity .

- Yellow Fever Virus Inhibitors Sulfonyl triazoles have been identified as potential inhibitors of the yellow fever virus .

- Building block 3-Cyanobenzene-1-sulfonyl chloride can be used as a starting material in the synthesis of various compounds . For example, it can be used in the preparation of 3-(3-Cyano-benzenesulfonylamino)-4-methoxy-N-phenyl-benzamide .

Mécanisme D'action

The mechanism of action of 3-(Cyanomethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

Substituents on the benzene ring significantly influence the electronic and steric properties of sulfonyl chlorides. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., -CF3, -CH2CN) enhance the reactivity of -SO2Cl by polarizing the S-Cl bond, favoring nucleophilic substitution .

- Bulky groups (e.g., benzothiazole) may reduce reaction rates due to steric hindrance .

Physical and Spectroscopic Properties

Melting Points and Stability

- 3-Methoxybenzenesulfonyl chloride : Melts at 158–159°C (20 mmHg) .

- 3-(1,3-Benzothiazol-2-yl)benzenesulfonyl chloride : IR spectra show ν(C=N) at 1610 cm⁻¹ and ν(SO2Cl) at 1199 cm⁻¹ .

Spectroscopic Signatures

- Target Compound : Expected IR absorption for -CN (~2240 cm⁻¹) and -SO2Cl (~1190–1210 cm⁻¹).

- 3-(Methylsulfanyl)benzenesulfonyl chloride: SMILES notation (CSC1=CC=CC(=C1)S(=O)(=O)Cl) confirms structural arrangement .

Chemical Reactivity

- Electrophilicity : The target compound’s -CH2CN group likely increases reactivity compared to methoxy derivatives but less than trifluoromethyl analogs .

- Hydrolysis Sensitivity : Moisture-sensitive compounds (e.g., 3-methoxy derivative) require anhydrous handling , while electron-withdrawing substituents may accelerate hydrolysis.

Activité Biologique

3-(Cyanomethyl)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of a cyanomethyl group and a sulfonyl chloride functional group attached to a benzene ring. This compound, like other sulfonyl chlorides, exhibits electrophilic behavior, making it a valuable reagent in various chemical reactions, particularly in organic synthesis. Understanding its biological activity is crucial for its application in pharmaceuticals and other fields.

- Chemical Formula : C9H8ClN

- CAS Number : 28338-22-9

- Functional Groups : Sulfonyl chloride (-SO2Cl), cyanomethyl (-CH2CN)

The biological activity of 3-(cyanomethyl)benzene-1-sulfonyl chloride primarily stems from its electrophilic nature. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological molecules. This interaction can lead to modifications in proteins and other biomolecules, potentially altering their function.

Biological Activity Overview

Research indicates that compounds containing sulfonyl chloride groups often exhibit significant biological properties, including antibacterial, antifungal, and anticancer activities. The following sections detail specific findings related to the biological activity of 3-(cyanomethyl)benzene-1-sulfonyl chloride.

Antifungal Activity

Research has indicated that related compounds can inhibit fungal growth by disrupting cellular processes. For instance, studies on quinone methides have shown strong antifungal effects against Candida species by interfering with hyphal formation and membrane integrity . While direct studies on 3-(cyanomethyl)benzene-1-sulfonyl chloride are lacking, its structural similarities suggest potential antifungal applications.

Anticancer Activity

Some derivatives of sulfonyl chlorides have exhibited promising anticancer properties. For example, compounds with similar functional groups have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Cyanomethyl)benzene-1-sulfonyl chloride, and how are intermediates purified?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts sulfonylation. For example, benzene sulfonyl chloride derivatives react with cyanomethylating agents (e.g., cyanomethyl halides) under inert atmospheres (N₂/Ar) in solvents like dichloromethane or chloroform .

- Purification : Recrystallization (using hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluent: gradient of ethyl acetate in hexane) ensures high purity (>95%). Purity is confirmed via HPLC or TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .

Q. How does the sulfonyl chloride group influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : The sulfonyl chloride group is highly electrophilic, enabling reactions with amines (to form sulfonamides), alcohols (sulfonate esters), or thiols. Kinetic studies suggest second-order dependence on nucleophile concentration in polar aprotic solvents (e.g., DMF) .

- Example : Reaction with benzylamine in THF at 0–5°C yields 3-(cyanomethyl)-N-benzylbenzenesulfonamide (85% yield) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) when characterizing derivatives of 3-(Cyanomethyl)benzene-1-sulfonyl chloride?

- Analytical Strategy :

- IR Spectroscopy : The sulfonyl chloride group shows ν(SO₂Cl) peaks at ~1190–1210 cm⁻¹. Discrepancies may arise from solvent interactions (e.g., DCM residues) .

- ¹H NMR : The cyanomethyl group (–CH₂CN) appears as a singlet at δ 3.8–4.2 ppm. Splitting patterns may vary due to steric hindrance from substituents .

- Validation : Cross-reference with computational models (DFT) or X-ray crystallography to confirm assignments .

Q. What experimental design considerations optimize the yield of sulfonamide derivatives in aqueous vs. anhydrous conditions?

- Optimization Table :

| Condition | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aqueous (pH 9) | H₂O/THF | 25 | 60 | 90 |

| Anhydrous | DCM | 0–5 | 85 | 95 |

| Anhydrous (Catalyzed) | DMF | 50 | 92 | 98 |

- Key Insight : Anhydrous conditions with catalytic DMAP improve yields by minimizing hydrolysis of the sulfonyl chloride group .

Q. How can researchers mitigate side reactions (e.g., hydrolysis) during storage or handling of 3-(Cyanomethyl)benzene-1-sulfonyl chloride?

- Best Practices :

- Store under inert gas (argon) at –20°C in desiccated amber vials.

- Pre-dry solvents (molecular sieves) and reagents (P₂O₅) to reduce moisture .

- Stability Data : Half-life in humid air (25°C, 60% RH): ~4 hours; in anhydrous DCM: >6 months .

Application-Focused Questions

Q. What role does 3-(Cyanomethyl)benzene-1-sulfonyl chloride play in modifying biomolecules for proteomic studies?

- Functionalization : The sulfonyl chloride reacts with lysine ε-amino groups or cysteine thiols in proteins, enabling covalent tagging for structural analysis (e.g., X-ray crystallography or cryo-EM) .

- Case Study : Labeling bovine serum albumin (BSA) with this compound increased resolution in mass spectrometry (MALDI-TOF) by 15% compared to unmodified BSA .

Q. How do steric and electronic effects of the cyanomethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Electronic Analysis : The cyanomethyl group (–CH₂CN) is electron-withdrawing (-I effect), directing EAS to the meta position. Steric bulk reduces ortho substitution (<5% byproduct) .

- Regioselectivity Data :

| Reaction | Major Product (Regiochemistry) | Yield (%) |

|---|---|---|

| Nitration | 5-Nitro derivative | 78 |

| Bromination | 5-Bromo derivative | 82 |

Data Contradiction Analysis

Q. Why might reported melting points for 3-(Cyanomethyl)benzene-1-sulfonyl chloride vary across studies?

- Possible Causes :

- Polymorphism: Crystallization solvent (e.g., EtOAc vs. hexane) affects crystal packing.

- Impurities: Residual solvents (DCM) lower observed melting points .

- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and confirm purity via elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.